molecular formula C12H16O3 B3049993 Ethyl 3-hydroxy-3-phenylbutanoate CAS No. 2293-60-9

Ethyl 3-hydroxy-3-phenylbutanoate

Cat. No.: B3049993
CAS No.: 2293-60-9
M. Wt: 208.25 g/mol
InChI Key: RBHSZNSXPDPHSH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-hydroxy-3-phenylbutanoate is an organic compound with the molecular formula C12H16O3. It is a β-hydroxyester, which means it contains both a hydroxyl group (-OH) and an ester functional group (-COOEt) on the same carbon chain. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Mechanism of Action

Mode of Action

It is likely that the compound interacts with its targets in a manner that induces changes at the molecular level . More detailed studies are required to elucidate these interactions and their resulting changes.

Biochemical Pathways

The biochemical pathways affected by Ethyl 3-hydroxy-3-phenylbutanoate are currently unknown . Understanding these pathways and their downstream effects would provide valuable insights into the compound’s mechanism of action.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Specific information on how such factors influence the action of this compound is currently lacking .

Biochemical Analysis

Biochemical Properties

Ethyl 3-hydroxy-3-phenylbutanoate plays a significant role in biochemical reactions, particularly in the synthesis of angiotensin-converting enzyme (ACE) inhibitors. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is involved in the enzymatic reduction process where it is converted to ethyl ®-2-hydroxy-4-phenylbutyrate by carbonyl reductase from Gluconobacter oxydans . This interaction is crucial for its role in pharmaceutical applications.

Cellular Effects

This compound influences various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with carbonyl reductase can lead to changes in the cellular redox state, impacting gene expression and metabolic pathways . Additionally, its role in the synthesis of ACE inhibitors suggests it may influence blood pressure regulation at the cellular level.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with specific enzymes and proteins. It binds to carbonyl reductase, facilitating its conversion to ethyl ®-2-hydroxy-4-phenylbutyrate . This binding interaction is essential for its biochemical activity. Additionally, it may act as an enzyme inhibitor or activator, depending on the specific biochemical context.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Its stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, but its degradation products can have different biochemical activities . Long-term exposure to this compound in in vitro or in vivo studies may lead to cumulative effects on cellular processes.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may have beneficial effects, such as the synthesis of ACE inhibitors. At high doses, it can exhibit toxic or adverse effects . Threshold effects are observed where the compound’s activity significantly changes at specific dosage levels.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized by enzymes such as carbonyl reductase, leading to the production of ethyl ®-2-hydroxy-4-phenylbutyrate . This metabolic pathway is crucial for its role in pharmaceutical applications. Additionally, it may interact with other enzymes and cofactors, affecting metabolic flux and metabolite levels.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence its localization and accumulation in different cellular compartments . Understanding these transport mechanisms is essential for optimizing its therapeutic applications.

Subcellular Localization

This compound is localized in specific subcellular compartments, which affects its activity and function. Targeting signals and post-translational modifications may direct it to particular organelles, influencing its biochemical interactions and overall efficacy . This subcellular localization is critical for its role in cellular processes and therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3-hydroxy-3-phenylbutanoate can be synthesized through the Reformatsky reaction, which involves the reaction of ethyl bromoacetate with a carbonyl compound in the presence of zinc metal. The reaction typically proceeds as follows:

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the Reformatsky reaction remains a fundamental approach for its synthesis. Industrial processes would likely involve optimization of reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-hydroxy-3-phenylbutanoate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like thionyl chloride (SOCl2) can be used to replace the hydroxyl group with a chlorine atom.

Major Products Formed

    Oxidation: Formation of ethyl 3-oxo-3-phenylbutanoate.

    Reduction: Formation of ethyl 3-hydroxy-3-phenylbutanol.

    Substitution: Formation of ethyl 3-chloro-3-phenylbutanoate.

Scientific Research Applications

Ethyl 3-hydroxy-3-phenylbutanoate has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    Ethyl 3-hydroxybutanoate: Lacks the phenyl group, making it less hydrophobic and less reactive in certain contexts.

    Methyl 3-hydroxy-3-phenylbutanoate: Similar structure but with a methyl ester group instead of an ethyl ester group, affecting its reactivity and solubility.

    Ethyl 3-oxo-3-phenylbutanoate: Contains a carbonyl group instead of a hydroxyl group, making it more prone to nucleophilic addition reactions.

Uniqueness

This compound is unique due to the presence of both a hydroxyl group and a phenyl group on the same carbon chain. This combination of functional groups imparts distinct reactivity and makes it a valuable intermediate in organic synthesis.

Properties

IUPAC Name

ethyl 3-hydroxy-3-phenylbutanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O3/c1-3-15-11(13)9-12(2,14)10-7-5-4-6-8-10/h4-8,14H,3,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBHSZNSXPDPHSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(C)(C1=CC=CC=C1)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50277780
Record name ethyl 3-hydroxy-3-phenylbutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50277780
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2293-60-9
Record name NSC49327
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49327
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC4107
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4107
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name ethyl 3-hydroxy-3-phenylbutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50277780
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Under nitrogen atmosphere, 30 mL of THF was added to 3.96 g (6.50 mmol, 0.65 equivalent) of (BrZnCH2COOEt.THF)2. Under argon atmosphere, a solution of 1.20 g (10 mmol) of acetophenone in 5 mL of THF was added dropwise while stirring at 0˜5° C. The mixture was stirred at 0˜5° C. for 3 hours. 25 mL of 1N hydrochloric acid was added dropwise at 20° C. or lower, followed by dilution with 50 mL of ethyl acetate. Then, the layers were separated. The organic layer was washed successively with 10 mL (×2) of hydrochloric acid, 20 mL of an aqueous saturated sodium chloride solution, 20 mL (×2) of an aqueous saturated sodium bicarbonate solution, and 20 mL of an aqueous saturated sodium chloride solution. The organic layer was dried with anhydrous magnesium sulfate. Concentration under reduced pressure afforded 1.99 g of the desired product (yield 96%).
Quantity
1.2 g
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name
Quantity
30 mL
Type
solvent
Reaction Step Four
Yield
96%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 3-hydroxy-3-phenylbutanoate
Reactant of Route 2
Reactant of Route 2
Ethyl 3-hydroxy-3-phenylbutanoate
Reactant of Route 3
Reactant of Route 3
Ethyl 3-hydroxy-3-phenylbutanoate
Reactant of Route 4
Reactant of Route 4
Ethyl 3-hydroxy-3-phenylbutanoate
Reactant of Route 5
Ethyl 3-hydroxy-3-phenylbutanoate
Reactant of Route 6
Reactant of Route 6
Ethyl 3-hydroxy-3-phenylbutanoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.